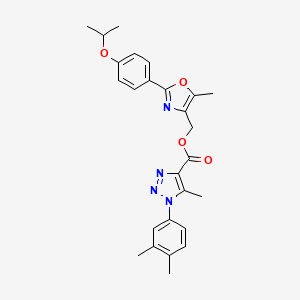

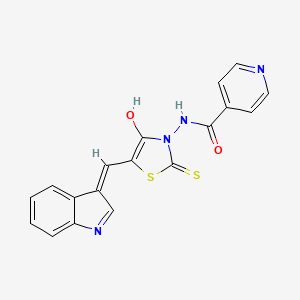

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.

BenchChem offers high-quality (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrel Bonding Interactions and Structural Analysis

Another study explored the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives. This research delved into the structural aspects, focusing on π-hole tetrel bonding interactions, and analyzed these interactions using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The study also examined molecular electrostatic potential (MEP) surface calculations to understand the nature of interactions and their energy implications (Ahmed et al., 2020).

Novel Antifungal Compound

Research on a novel antifungal compound from the 1,2,4-triazole class provided insights into its pharmacologically relevant physicochemical properties. The compound, identified as L-173, was assessed for solubility in various solvents, with findings indicating poor solubility in buffer solutions and better solubility in alcohols. The study utilized the Van't Hoff and Apelblat equations to model solubility and employed Hansen solubility parameters and the Hoftyzer and Van Krevelen method to evaluate solubility in different solvents. Additionally, thermodynamic parameters of solubility and transfer processes were calculated, providing a comprehensive understanding of the compound's solubility characteristics and potential adsorption in biological media (Volkova et al., 2020).

Synthesis and Antitumor Activity

A study on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles through a click chemistry approach presented significant findings. The synthesized derivatives were subjected to cytotoxicity screening against a panel of human cancer cell lines. The results revealed that certain analogues exhibited better cytotoxic activity compared to 7-hydroxy-4-phenylchromen-2-one. Notably, one compound demonstrated potent inhibitory effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis, highlighting its antitumor potential (Liu et al., 2017).

Trypanocidal Activity from Plant Extracts

Research on the isolation of 2,5-diphenyloxazole derivatives from the roots of Oxytropis lanata shed light on their trypanocidal activity against Trypanosoma congolense, the agent responsible for African trypanosomosis in animals. The study emphasized the inhibitory activity of oxazoles with di- and trihydroxy groups, with one particular compound showing the most potent inhibitory activity, illustrating the potential of these derivatives in combating trypanosomosis (Banzragchgarav et al., 2016).

properties

IUPAC Name |

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4/c1-15(2)33-22-11-8-20(9-12-22)25-27-23(19(6)34-25)14-32-26(31)24-18(5)30(29-28-24)21-10-7-16(3)17(4)13-21/h7-13,15H,14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZALZEOTHPGQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)

![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)

![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)

![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)